N-[3-(pyrrol-1-yl)thiophen-2-ylcarbonyl]piperidine
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Overview
Description
N-[3-(pyrrol-1-yl)thiophen-2-ylcarbonyl]piperidine is a heterocyclic compound that features a unique combination of pyrrole, thiophene, and piperidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(pyrrol-1-yl)thiophen-2-ylcarbonyl]piperidine typically involves the formation of the pyrrole and thiophene rings followed by their coupling with piperidine. One common method is the Paal-Knorr synthesis for the pyrrole ring, which involves the condensation of a 1,4-dicarbonyl compound with ammonia or an amine. The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur .
Industrial Production Methods
Industrial production of this compound may involve large-scale Paal-Knorr and Gewald reactions, optimized for yield and purity. These processes often use continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[3-(pyrrol-1-yl)thiophen-2-ylcarbonyl]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyrrole and thiophene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-[3-(pyrrol-1-yl)thiophen-2-ylcarbonyl]piperidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of N-[3-(pyrrol-1-yl)thiophen-2-ylcarbonyl]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s heterocyclic structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Pyrrole: A simple nitrogen-containing heterocycle with various biological activities.
Thiophene: A sulfur-containing heterocycle used in organic electronics and pharmaceuticals.
Piperidine: A nitrogen-containing heterocycle commonly found in pharmaceuticals.
Uniqueness
N-[3-(pyrrol-1-yl)thiophen-2-ylcarbonyl]piperidine is unique due to its combination of pyrrole, thiophene, and piperidine rings, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
piperidin-1-yl-(3-pyrrol-1-ylthiophen-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2OS/c17-14(16-9-2-1-3-10-16)13-12(6-11-18-13)15-7-4-5-8-15/h4-8,11H,1-3,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOCPMASTMHUVBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=C(C=CS2)N3C=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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